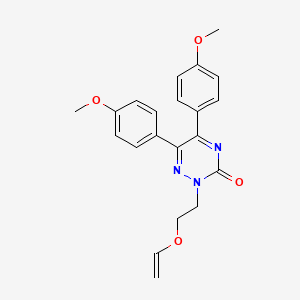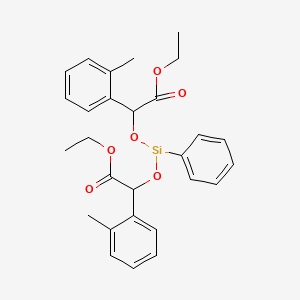
2,6-Bis(2-methylphenyl)-7-oxo-4-phenyl-3,5,8-trioxa-4-siladecanoic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(2-methylphenyl)-7-oxo-4-phenyl-3,5,8-trioxa-4-siladecanoic acid ethyl ester is a complex organic compound with a unique structure that includes multiple aromatic rings, an ester group, and a silicon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-methylphenyl)-7-oxo-4-phenyl-3,5,8-trioxa-4-siladecanoic acid ethyl ester typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic esters with halides in the presence of a palladium catalyst under mild conditions . The specific conditions and reagents used can vary, but the general process involves the formation of intermediate compounds that are subsequently transformed into the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2,6-Bis(2-methylphenyl)-7-oxo-4-phenyl-3,5,8-trioxa-4-siladecanoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: N-bromosuccinimide (NBS) for free radical bromination
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2,6-Bis(2-methylphenyl)-7-oxo-4-phenyl-3,5,8-trioxa-4-siladecanoic acid ethyl ester has several applications in scientific research:
作用机制
The mechanism of action of 2,6-Bis(2-methylphenyl)-7-oxo-4-phenyl-3,5,8-trioxa-4-siladecanoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and industrial applications. The exact molecular targets and pathways can vary depending on the specific application and conditions .
相似化合物的比较
Similar Compounds
Phenylboronic esters: Similar in structure and reactivity, used in organic synthesis and drug delivery.
Pinacol boronic esters: Known for their stability and use in various chemical reactions.
Uniqueness
2,6-Bis(2-methylphenyl)-7-oxo-4-phenyl-3,5,8-trioxa-4-siladecanoic acid ethyl ester stands out due to its unique combination of aromatic rings, ester group, and silicon atom
属性
CAS 编号 |
85905-72-2 |
|---|---|
分子式 |
C28H31O6Si |
分子量 |
491.6 g/mol |
InChI |
InChI=1S/C28H31O6Si/c1-5-31-27(29)25(23-18-12-10-14-20(23)3)33-35(22-16-8-7-9-17-22)34-26(28(30)32-6-2)24-19-13-11-15-21(24)4/h7-19,25-26H,5-6H2,1-4H3 |
InChI 键 |
JQFVINPJCRPLBL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1=CC=CC=C1C)O[Si](C2=CC=CC=C2)OC(C3=CC=CC=C3C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


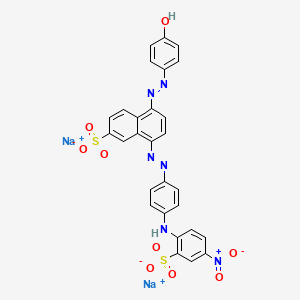
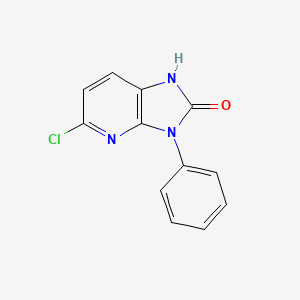
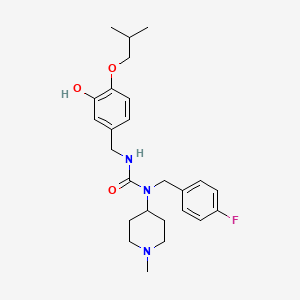
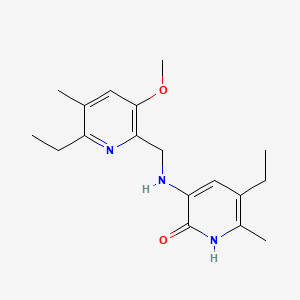
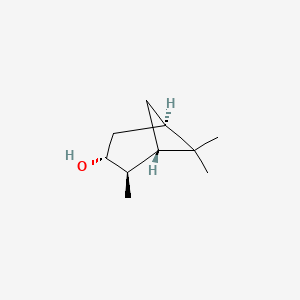

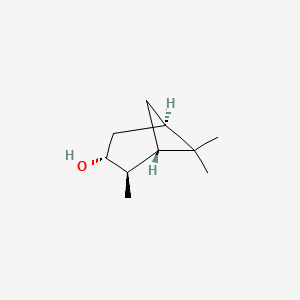

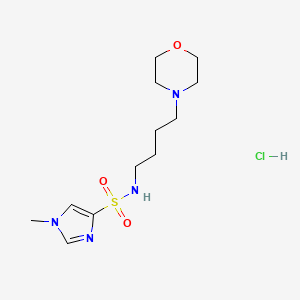
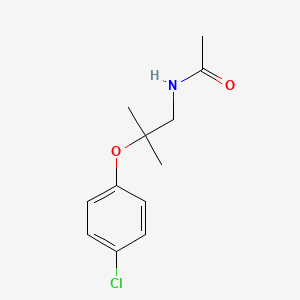
![(2S)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-[1]benzothiepino[4,3-b]furan-9-yl)propanamide](/img/structure/B12780189.png)

